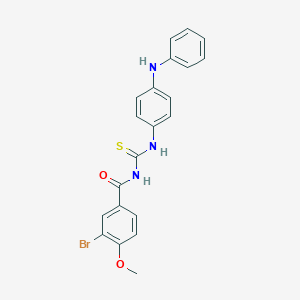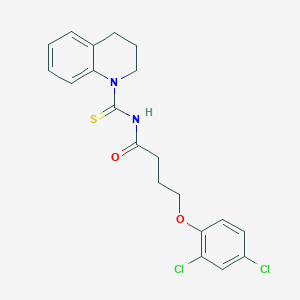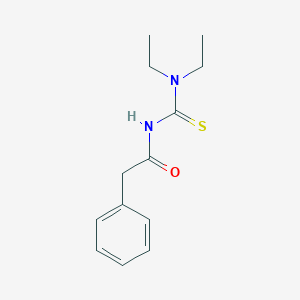![molecular formula C14H17IN2OS B320786 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320786.png)
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide is an organic compound with the molecular formula C14H17IN2OS. It is known for its unique structure, which includes an iodine atom, a piperidine ring, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 4-methylpiperidine-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, solvents like DMF, temperatures around 50-80°C.
Reduction: Lithium aluminum hydride, ether solvents, temperatures around 0-25°C.
Oxidation: Hydrogen peroxide, acetic acid, temperatures around 25-50°C.
Major Products Formed
Substitution: Azido derivatives, cyano derivatives.
Reduction: Amino derivatives.
Oxidation: N-oxide derivatives.
Scientific Research Applications
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide
- 2-chloro-N-[(4-methylpiperidin-1-yl)carbonothioyl]benzamide
- 2-bromo-N-[(4-methylpiperidin-1-yl)carbonothioyl]benzamide
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets .
Properties
Molecular Formula |
C14H17IN2OS |
|---|---|
Molecular Weight |
388.27 g/mol |
IUPAC Name |
2-iodo-N-(4-methylpiperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18,19) |
InChI Key |
VXRZILYCAYSIMQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B320705.png)




![N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320712.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-(2,4-dibromophenoxy)acetamide](/img/structure/B320713.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]butanamide](/img/structure/B320714.png)
![N-[(4-chloro-2-methylphenoxy)acetyl]-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320716.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320719.png)
![N-[(4-methoxyphenyl)acetyl]-N'-phenylthiourea](/img/structure/B320721.png)
![4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320728.png)

